Cas no 778599-83-0 (3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- Benzenepropanoic acid, 2,3-dimethyl-β-[[(phenylmethoxy)carbonyl]amino]-
- 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid
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- インチ: 1S/C19H21NO4/c1-13-7-6-10-16(14(13)2)17(11-18(21)22)20-19(23)24-12-15-8-4-3-5-9-15/h3-10,17H,11-12H2,1-2H3,(H,20,23)(H,21,22)
- InChIKey: RQTMRTNODUIGPL-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC=C(C(NC(OCC2C=CC=CC=2)=O)CC(O)=O)C=1C
3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121326-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-121326-2.5g |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-121326-5.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-121326-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 5000mg |
$1572.0 | 2023-10-02 | ||
Enamine | EN300-121326-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 500mg |
$520.0 | 2023-10-02 | ||
Enamine | EN300-121326-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 50mg |
$455.0 | 2023-10-02 | ||
Enamine | EN300-121326-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 2500mg |
$1063.0 | 2023-10-02 | ||
Enamine | EN300-121326-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 1000mg |
$541.0 | 2023-10-02 | ||
Enamine | EN300-121326-10.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-121326-0.05g |
3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
778599-83-0 | 0.05g |
$563.0 | 2023-05-25 |
3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 関連文献
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3. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acidに関する追加情報
3-{(Benzyloxy)Carbonylamino}-3-(2,3-Dimethylphenyl)Propanoic Acid: A Comprehensive Overview
The compound 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid (CAS No. 778599-83-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines a benzyloxy carbonyl group with a 2,3-dimethylphenyl moiety, making it a valuable intermediate in the synthesis of complex molecules. Recent advancements in synthetic chemistry have further highlighted its potential in drug development and material science.
Structure and Synthesis
The molecular structure of 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid is defined by its central propanoic acid backbone. The alpha position of the propanoic acid is substituted with both a benzyloxy carbonyl amino group and a 2,3-dimethylphenyl group. This substitution pattern not only imparts steric hindrance but also introduces electronic effects that are critical for its reactivity and functionality. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, esterifications, and reductions. Recent studies have explored more efficient synthetic pathways using catalytic systems, reducing the overall production cost and environmental impact.
Applications in Pharmaceutical Research
One of the most promising applications of 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid lies in its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for further functionalization to create molecules with potential therapeutic effects. For instance, researchers have utilized this compound to develop inhibitors for key enzymes involved in metabolic disorders and neurodegenerative diseases. The incorporation of the benzyloxy carbonyl group facilitates controlled release mechanisms, enhancing drug delivery efficiency.
Recent Research Findings
Recent studies have delved into the pharmacokinetic properties of derivatives synthesized from 778599-83-0, revealing improved bioavailability and reduced toxicity compared to traditional analogs. Additionally, computational chemistry techniques have been employed to predict the binding affinities of these derivatives to target proteins, providing insights into their potential efficacy. These findings underscore the importance of benzyloxy carbonyl amino groups in modulating molecular interactions at the cellular level.
Environmental Considerations and Sustainability
In line with growing concerns over environmental sustainability, researchers have investigated greener synthesis methods for 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid. Biocatalytic approaches and the use of renewable feedstocks have emerged as viable alternatives to conventional chemical methods. These advancements not only reduce waste generation but also align with global efforts to promote sustainable chemistry practices.
Conclusion
The compound 778599-83-0, or 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid, stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, particularly in areas such as drug delivery systems and green chemistry, this compound is poised to play an even more pivotal role in advancing scientific discovery.
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